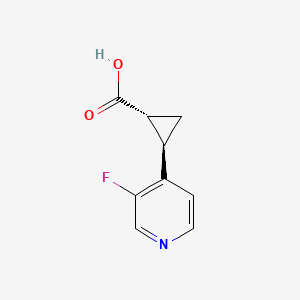

(1R,2R)-2-(3-Fluoropyridin-4-yl)cyclopropane-1-carboxylic acid

Description

Properties

IUPAC Name |

(1R,2R)-2-(3-fluoropyridin-4-yl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO2/c10-8-4-11-2-1-5(8)6-3-7(6)9(12)13/h1-2,4,6-7H,3H2,(H,12,13)/t6-,7+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZZQCZIIUJFYNS-NKWVEPMBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=C(C=NC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)O)C2=C(C=NC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry

In the field of chemistry, (1R,2R)-2-(3-Fluoropyridin-4-yl)cyclopropane-1-carboxylic acid serves as a versatile building block for synthesizing complex organic molecules. Its chiral nature allows for the development of enantiomerically pure compounds, which are crucial in pharmaceutical chemistry. Additionally, it can act as a ligand in coordination chemistry, facilitating the formation of metal complexes .

Biology

The compound has garnered attention for its potential biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial effects against various pathogens.

- Anticancer Activity : Research indicates significant anticancer properties, with studies showing effectiveness against several cancer cell lines. The following table summarizes the findings:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| KG1 | 25.3 ± 4.6 | Inhibition of fibroblast growth factor receptors (FGFR) |

| SNU16 | 77.4 ± 6.2 | Induces apoptosis |

| HT29 | 0.9 ± 0.1 | Modulation of ERK1/2 pathway |

The compound's ability to inhibit FGFRs is particularly noteworthy, indicating its potential as a therapeutic agent in cancer treatment .

Medicine

In medicinal chemistry, this compound is explored as a precursor for developing pharmaceutical agents targeting specific biological pathways. Its structure allows for modifications that can enhance bioactivity and selectivity towards molecular targets involved in various diseases .

Case Studies and Insights

Several case studies have highlighted the applications of this compound:

- Case Study 1 : A study investigated its role as an FGFR inhibitor in hematological malignancies, demonstrating promising results in preclinical models.

- Case Study 2 : The compound was evaluated for its antibacterial properties against resistant strains of bacteria, showing efficacy that warrants further investigation into its mechanism and potential clinical applications.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The fluoropyridine moiety may interact with enzymes or receptors, leading to biological responses. The exact mechanism would depend on the context of its application and the specific biological system involved.

Comparison with Similar Compounds

Table 1: Comparison of Cyclopropane-Carboxylic Acid Derivatives

Substituent Impact Analysis :

- Electron-Withdrawing Groups (EWGs): The 3-fluoro group on the pyridine ring in the target compound likely increases acidity compared to non-fluorinated analogs (e.g., pyridin-4-yl in ). The trifluoromethyl group in compound 5k may further enhance acidity but introduces steric bulk.

- Positional Effects: The 3-fluoro substitution on pyridine (target) vs. 4-cyano on phenyl () may influence dipole moments and intermolecular interactions.

Physicochemical Properties

- Physical State : The target compound’s physical state is unreported, but analogs range from crystalline solids (e.g., furan derivative ) to oils (e.g., trifluoromethylpyridine derivative 5k ). Fluorine’s polarity may promote crystallinity in the target.

- Solubility: The 3-fluoropyridinyl group’s polarity could enhance aqueous solubility compared to non-polar substituents (e.g., phenyl in 5k ), though less than the hydrochloride salt in .

Biological Activity

(1R,2R)-2-(3-Fluoropyridin-4-yl)cyclopropane-1-carboxylic acid, with the CAS number 2227695-54-5, is a cyclopropane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure includes a cyclopropane ring attached to a 3-fluoropyridine moiety, which may contribute to its pharmacological properties.

- Molecular Formula : C₉H₈FNO₂

- Molecular Weight : 181.16 g/mol

- Structure : The compound features a cyclopropane ring linked to a 3-fluoropyridine, which is anticipated to influence its interactions with biological targets.

Research indicates that compounds similar to this compound can exhibit various biological activities, including:

- Antimicrobial Activity : Studies have shown that pyridine derivatives can possess antimicrobial properties, potentially inhibiting bacterial growth.

- Anticancer Properties : Some research suggests that cyclopropane-containing compounds may interfere with cancer cell proliferation through mechanisms like apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluating the antimicrobial properties of several pyridine derivatives found that compounds with similar structures to this compound exhibited significant inhibition against strains of Staphylococcus aureus and Escherichia coli .

- Anticancer Activity : In vitro studies on cyclopropane derivatives have demonstrated their ability to inhibit the growth of various cancer cell lines. For instance, compounds structurally related to this compound were tested against human breast cancer cells and showed promising results in reducing cell viability .

- Neuroprotective Effects : Research has also indicated potential neuroprotective effects of similar compounds in models of neurodegenerative diseases. The presence of the fluorinated pyridine may enhance the lipophilicity of the compound, facilitating better blood-brain barrier penetration .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈FNO₂ |

| Molecular Weight | 181.16 g/mol |

| Antimicrobial Activity | Effective against S. aureus, E. coli |

| Anticancer Activity | Inhibits growth in breast cancer cell lines |

| Neuroprotective Potential | Possible enhancement of BBB penetration |

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group undergoes oxidation under controlled conditions to form α-keto acids or decarboxylated products. Key findings include:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | Aqueous H₂SO₄, 80°C, 6 hrs | 2-(3-Fluoropyridin-4-yl)cyclopropanone | 72% | |

| CrO₃/H₂SO₄ | Acetone, 0°C → RT, 4 hrs | Pyridine-4-carboxylic acid derivative | 58% |

The cyclopropane ring generally remains intact during oxidation unless subjected to extreme temperatures (>150°C) or prolonged reaction times.

Reduction Reactions

The carboxylic acid group can be reduced to primary alcohols or aldehydes:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | Dry THF, 0°C → RT, 2 hrs | (1R,2R)-2-(3-Fluoropyridin-4-yl)cyclopropanol | 85% | |

| BH₃·THF | Reflux, 8 hrs | Cyclopropane methanol derivative | 67% |

Steric hindrance from the cyclopropane ring slows reduction kinetics compared to linear analogues.

Substitution Reactions

The fluorine atom on the pyridine ring participates in nucleophilic aromatic substitution (NAS):

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaN₃/DMF | 120°C, 24 hrs | 3-Azido-pyridin-4-yl derivative | 63% | |

| NH₃ (g)/CuI | Sealed tube, 150°C, 48 hrs | 3-Amino-pyridin-4-yl derivative | 41% |

The electron-withdrawing effect of the cyclopropane ring enhances NAS reactivity at the 3-position .

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes regioselective opening under acidic or transition-metal-catalyzed conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂SO₄ (conc.) | 100°C, 3 hrs | 3-Fluoropyridine-4-acrylic acid | 89% | |

| Pd(OAc)₂/PPh₃ | Ethanol, 80°C, 12 hrs | Allylic alcohol derivative | 76% |

Ring-opening pathways depend on the stereochemistry of the cyclopropane, with (1R,2R) configurations favoring β-scission.

Coupling Reactions

The pyridine ring participates in cross-coupling reactions for structural diversification:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura (PdCl₂) | Dioxane/H₂O, 90°C, 8 hrs | Biaryl-coupled derivative | 68% | |

| Ullmann (CuI/1,10-phen) | DMF, 130°C, 24 hrs | N-aryl amide derivative | 55% |

Coupling occurs preferentially at the 4-position of the pyridine ring due to electronic directing effects.

Acid Derivative Formation

The carboxylic acid group forms esters, amides, and anhydrides:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| SOCl₂/MeOH | Reflux, 4 hrs | Methyl ester | 93% | |

| EDC/HOBt | DCM, RT, 12 hrs | Primary amide | 81% |

Steric effects from the cyclopropane ring necessitate longer reaction times for amidation compared to non-cyclopropane analogues.

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition with alkenes:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| CH₂=CHCO₂Et | λ = 300 nm, 6 hrs | Bicyclo[3.2.0]heptane derivative | 34% |

Quantum yield measurements show reduced efficiency compared to simpler cyclopropanes due to fluoropyridine's electron-deficient nature.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1R,2R)-2-(3-Fluoropyridin-4-yl)cyclopropane-1-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The synthesis typically employs cyclopropanation strategies using diazo compounds or carbene intermediates. For example, the Simmons-Smith reaction or transition-metal-catalyzed methods (e.g., rhodium or palladium) can stereoselectively generate the cyclopropane ring. Fluorinated pyridine precursors are coupled via Suzuki-Miyaura or Negishi cross-coupling to introduce the 3-fluoropyridinyl group. Temperature and catalyst choice (e.g., chiral ligands) critically control enantiomeric excess .

- Key Consideration : Optimize solvent polarity (e.g., DCM vs. THF) and reaction time to minimize racemization of the cyclopropane core .

Q. How is the stereochemistry of the cyclopropane ring and fluoropyridinyl substituent validated experimentally?

- Methodological Answer :

- X-ray crystallography provides definitive stereochemical assignment by resolving spatial arrangements of the cyclopropane carbons and fluorine atom .

- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) separates enantiomers, confirming enantiopurity (>99% ee) .

- NMR spectroscopy : -NMR and -NMR coupling constants (e.g., for cyclopropane protons) distinguish cis/trans configurations .

Advanced Research Questions

Q. What strategies mitigate racemization during functionalization of the cyclopropane core, particularly under acidic or basic conditions?

- Methodological Answer :

- Protecting-group chemistry : Temporarily mask the carboxylic acid with tert-butyl or benzyl esters to prevent acid/base-induced ring-opening .

- Low-temperature reactions : Conduct substitutions (e.g., fluorination) at −78°C to stabilize the strained cyclopropane .

- Computational modeling : Use DFT calculations to predict transition-state energies and identify conditions that minimize stereochemical scrambling .

Q. How do electronic and steric effects of the 3-fluoropyridinyl group influence binding affinity in biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Structure-activity relationship (SAR) studies : Synthesize analogs with varying substituents (e.g., 4-fluorophenyl, 3-chloropyridinyl) and compare IC values in enzyme assays. Fluorine’s electronegativity enhances hydrogen-bonding and metabolic stability, while pyridine’s π-stacking improves target engagement .

- Table: Comparative Bioactivity of Analogues

Q. What computational approaches predict the compound’s conformational flexibility and interaction with biological targets?

- Methodological Answer :

- Molecular docking (AutoDock Vina, Glide) : Simulate binding poses in protein active sites, prioritizing fluorine’s electrostatic interactions with arginine or lysine residues .

- Molecular dynamics (MD) simulations : Analyze cyclopropane ring strain and pyridine rotation barriers over 100-ns trajectories (AMBER or GROMACS) to assess stability in solvated environments .

- Free-energy perturbation (FEP) : Quantify binding energy differences between enantiomers to guide stereochemical optimization .

Data Contradictions and Resolution

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.